molecular formula C16H19NO5 B2681335 4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one CAS No. 868213-24-5

4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one

Cat. No. B2681335
CAS RN: 868213-24-5
M. Wt: 305.33
InChI Key: FUTSGYYDZCKTQX-UHFFFAOYSA-N
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Description

4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one, also known as THP, is a chemical compound that has been extensively studied for its potential therapeutic properties. THP is a derivative of the natural product harmine, which has been used in traditional medicine for centuries. THP has been found to have a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

Scientific Research Applications

Synthesis and Structural Studies

  • Chemical Synthesis : This compound has been synthesized through various methods. For example, Smal, Cheung, and Davies (1986) synthesized samples of a similar compound, Trimethoprim, enriched with 13C at specific positions. This synthesis involved converting labeled cyanoacetic acid into labeled methyl 2-(3,4,5-trimethoxybenzyl)cyanoacetate and then to the labeled 6-hydroxy derivative of Trimethoprim (Smal, Cheung, & Davies, 1986).

  • Structural Analysis : Nelson, Karpishin, Rettig, and Orvig (1988) conducted a series of studies on 3-hydroxy-2-methyl-4(1H)-pyridinones, examining their molecular structure through X-ray diffraction, mass spectrometry, and spectroscopic methods. These studies provide valuable insights into the structural properties of similar compounds (Nelson, Karpishin, Rettig, & Orvig, 1988).

Applications in Material Science

  • Molecular Complexation : Muthuraman, Masse, Nicoud, and Desiraju (2001) investigated molecular complexes formed between similar compounds, assessing new design strategies for materials showing quadratic nonlinear optical behavior. This research highlights the potential application of these compounds in creating materials for advanced optical technologies (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Pharmaceutical Research

  • Antibacterial Agents : Rauckman and Roth (1980) explored derivatives of similar compounds as antibacterial agents. They synthesized various analogs and evaluated their inhibitory activity against Escherichia coli dihydrofolate reductase, demonstrating potential pharmaceutical applications (Rauckman & Roth, 1980).

  • Synthesis of Novel Derivatives : Suresh, Lavanya, and Rao (2016) synthesized novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and screened them for antibacterial and antifungal activity. This research indicates the versatility of the compound in forming new derivatives with significant biological activities (Suresh, Lavanya, & Rao, 2016).

properties

IUPAC Name

4-hydroxy-6-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-10-5-12(18)8-15(19)17(10)9-11-6-13(20-2)16(22-4)14(7-11)21-3/h5-8,18H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTSGYYDZCKTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CC2=CC(=C(C(=C2)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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